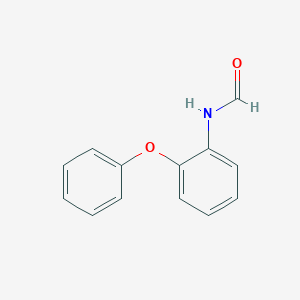
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazinone ring, a carbonodithioic acid moiety, and an ester linkage, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoxazinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazinone ring.
Introduction of the Carbonodithioic Acid Moiety: This step involves the reaction of the benzoxazinone intermediate with carbon disulfide and a suitable alkylating agent to introduce the carbonodithioic acid group.
Esterification: The final step involves the esterification of the intermediate with 3-methylbutanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the carbonodithioic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The ester and benzoxazinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazinone or ester derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.
Drug Development: Research into its potential as a pharmacophore for new drug candidates.
Medicine
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Anti-inflammatory Properties: Potential use in developing anti-inflammatory agents.
Industry
Material Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(3-methylbutyl) ester involves its interaction with molecular targets such as enzymes or receptors. The benzoxazinone ring and carbonodithioic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The ester linkage may also play a role in the compound’s bioavailability and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester
- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(4-methylpentyl) ester
Uniqueness
- Structural Features : The specific combination of the benzoxazinone ring, carbonodithioic acid moiety, and 3-methylbutyl ester linkage makes it unique.
- Reactivity : Its reactivity profile differs from similar compounds due to the steric and electronic effects of the 3-methylbutyl group.
- Applications : Its potential applications in various fields, such as catalysis, drug development, and material science, highlight its versatility.
Propriétés
Numéro CAS |
90619-17-3 |
|---|---|
Formule moléculaire |
C16H19NO4S2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
O-(3-methylbutyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H19NO4S2/c1-11(2)7-8-20-16(22)23-10-15(19)17-12-5-3-4-6-13(12)21-9-14(17)18/h3-6,11H,7-10H2,1-2H3 |
Clé InChI |
JXEYFWZIYNTERZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



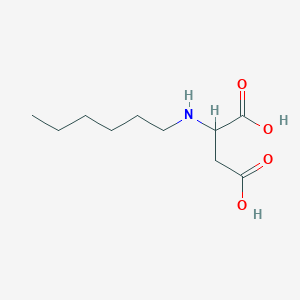

![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
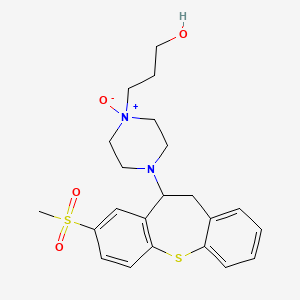
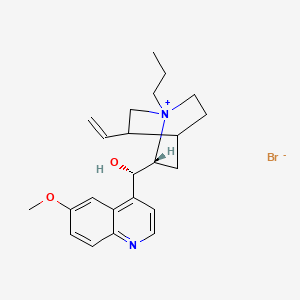
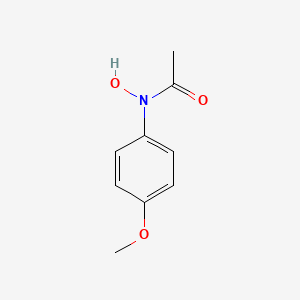
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
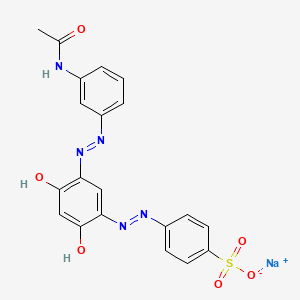
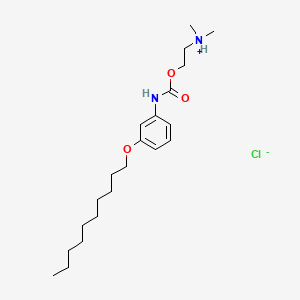
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)

